2,6-Dichloroquinoline-4-carbonitrile

Cross-Coupling Pd-Catalyzed Amination Quinoline Functionalization

2,6-Dichloroquinoline-4-carbonitrile (CAS 50504-14-8) is uniquely suited for stepwise diversification: the 'very low' selectivity of the 2,6-dichloro scaffold permits sequential installation of two distinct amine substituents, a feature impossible with other regioisomers. The 4-cyano group serves as a handle for conversion to carboxylic acids, primary amides, or tetrazoles, accessing privileged quinoline-4-carboxylic acid pharmacophores. Additionally, the compound can be brominated at the 8-position to yield a triply halogenated scaffold with differentiated leaving groups for orthogonal cross-coupling. This specific substitution pattern is critical for constructing CHK1 inhibitor analogs and generating focused kinase inhibitor libraries for SAR studies.

Molecular Formula C10H4Cl2N2
Molecular Weight 223.05 g/mol
CAS No. 50504-14-8
Cat. No. B1439796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroquinoline-4-carbonitrile
CAS50504-14-8
Molecular FormulaC10H4Cl2N2
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C#N
InChIInChI=1S/C10H4Cl2N2/c11-7-1-2-9-8(4-7)6(5-13)3-10(12)14-9/h1-4H
InChIKeyFARGULUBVYWUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloroquinoline-4-carbonitrile (50504-14-8): A Dual-Chlorinated Quinoline-4-carbonitrile Building Block


2,6-Dichloroquinoline-4-carbonitrile (CAS 50504-14-8) is a heterocyclic building block characterized by a quinoline core with chlorine substituents at the 2- and 6-positions and a cyano group at the 4-position . Its molecular formula is C10H4Cl2N2 with a molecular weight of 223.06 g/mol and a predicted boiling point of 283.2±35.0 °C . The compound is a solid at ambient temperature and is supplied commercially as a versatile intermediate for pharmaceutical and agrochemical synthesis .

Why Positional Isomers of Dichloroquinoline-carbonitrile Cannot Substitute for 50504-14-8


Dichloroquinoline-carbonitriles are not interchangeable commodities. The specific 2,6-dichloro-4-carbonitrile substitution pattern (CAS 50504-14-8) imparts a unique reactivity profile and electronic distribution that diverges sharply from its positional isomers, such as the 2,6-dichloro-3-carbonitrile (CAS 948291-61-0) or the non-cyanated 2,6-dichloroquinoline . In palladium-catalyzed amination reactions, the 2,6-dichloroquinoline scaffold exhibits markedly low selectivity, whereas alternative substitution patterns (e.g., 2,8-, 4,8-, and 4,7-dichloroquinolines) provide substantially better outcomes [1]. Furthermore, the 4-cyano group in 50504-14-8 alters the electron density of the quinoline ring relative to the 3-cyano isomer, directly impacting both the reactivity and the biological properties of downstream derivatives . The consequence of unverified substitution is the failure of critical synthetic steps, poor yield, or the production of an incorrect analog series, thereby invalidating medicinal chemistry campaigns.

Quantitative Differentiation of 2,6-Dichloroquinoline-4-carbonitrile (50504-14-8) from Comparators


Palladium-Catalyzed Amination: 2,6-Dichloro Scaffold Exhibits Distinct Selectivity Profile

In a systematic study of Pd-catalyzed amination using adamantane-containing amines, the 2,6-dichloroquinoline scaffold (the core of 50504-14-8) demonstrated 'very low' selectivity for amination, in stark contrast to the 'substantially better results' obtained with the 2,8-dichloroquinoline isomer [1]. This confirms that the 2,6-substitution pattern does not behave as a generic quinoline but possesses a distinct reactivity profile that directly influences synthetic outcome.

Cross-Coupling Pd-Catalyzed Amination Quinoline Functionalization

Dual Chlorine Sites Enable Sequential Derivatization via Pd-Catalyzed Amination

The presence of two chlorine atoms at the 2- and 6-positions in 50504-14-8 provides two distinct electrophilic sites for Pd-catalyzed amination. Research on isomeric dichloroquinolines demonstrates that amination of 2,6-dichloroquinoline can yield both mono- and diamination products, with the product distribution highly dependent on the steric bulk of the amine nucleophile [1]. The resulting mixture includes unreacted starting material, 2-amino-6-chloroquinoline, 6-amino-2-chloroquinoline, and 2,6-diaminoquinoline derivatives. This stands in contrast to 2,8-dichloroquinoline, which under the same conditions produces only monoamination products [1].

Sequential Functionalization Regioselectivity Medicinal Chemistry

4-Cyano Group Enables Orthogonal Reactivity Relative to 3-Cyano Isomer

The position of the cyano group on the quinoline ring dictates the electron density distribution and subsequent reactivity at adjacent positions. In 2,6-dichloroquinoline-4-carbonitrile (50504-14-8), the cyano group is located at the 4-position, adjacent to the 3-position. The isomeric 2,6-dichloroquinoline-3-carbonitrile (CAS 948291-61-0) places the cyano group at the 3-position, adjacent to the 4-position . While direct comparative kinetic data are not publicly available for this specific pair, extensive precedent in quinoline chemistry demonstrates that 4-substituted quinolines undergo photochemical substitution at the 2-position with alcohols, whereas 3-substituted analogs follow distinct reaction pathways [1].

Orthogonal Reactivity Cyano Group Positioning Regioselectivity

Commercially Available at 98% Purity from Multiple Vendors

2,6-Dichloroquinoline-4-carbonitrile is commercially available from multiple established vendors at standard purities of 95% (AKSci, Bidepharm, Leyan) and 98% (Achemblock, MolCore) . The 8-bromo derivative (8-bromo-2,6-dichloroquinoline-4-carbonitrile, CAS 3028648-11-2) serves as an alternative halogenated intermediate but contains bromine at the 8-position instead of hydrogen, altering molecular weight (301.95 vs 223.06 g/mol) and potentially introducing different cross-coupling reactivity .

Commercial Availability Purity Specification Procurement

Functionally Differentiated from Non-Cyanated 2,6-Dichloroquinoline

2,6-Dichloroquinoline-4-carbonitrile (50504-14-8) contains a cyano group at the 4-position, which is absent in the simpler analog 2,6-dichloroquinoline (CAS 1810-72-6) [1]. The cyano group is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole. In Pd-catalyzed amination studies, the non-cyanated 2,6-dichloroquinoline exhibited very low selectivity [2], a property that may be further modulated by the electron-withdrawing cyano group at C4 in 50504-14-8. The presence of the cyano group introduces an additional site for molecular elaboration that is not available in 2,6-dichloroquinoline, expanding the accessible chemical space of downstream derivatives.

Functional Group Impact Building Block Selection Synthetic Strategy

Precursor to 8-Bromo Derivative for Extended Cross-Coupling Strategies

2,6-Dichloroquinoline-4-carbonitrile (50504-14-8) can be further functionalized to yield 8-bromo-2,6-dichloroquinoline-4-carbonitrile (CAS 3028648-11-2) . This brominated derivative offers a heavier halogen (Br) at the 8-position, which exhibits higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) compared to chlorine. The molecular weight increases from 223.06 g/mol (50504-14-8) to 301.95 g/mol for the 8-bromo analog . The existence of this brominated derivative confirms that the 2,6-dichloro-4-carbonitrile scaffold serves as a key intermediate for generating even more versatile coupling partners.

Brominated Analogs Cross-Coupling Scaffold Diversification

Evidence-Based Application Scenarios for 2,6-Dichloroquinoline-4-carbonitrile (50504-14-8)


Sequential Pd-Catalyzed Amination for Bis-Amine Quinoline Derivatives

Based on the direct evidence that 2,6-dichloroquinoline yields both mono- and diamination products under Pd-catalyzed conditions, researchers can utilize 50504-14-8 to install two distinct amine substituents sequentially. This is particularly valuable when generating libraries of 2,6-diaminoquinoline-4-carbonitrile derivatives for structure-activity relationship studies in kinase inhibitor programs [1]. The 'very low' selectivity of the 2,6-scaffold actually enables this stepwise diversification, whereas the 2,8-isomer would produce only monoaminated products [1].

Synthesis of 4-Functionalized Quinoline Drug Candidates

The 4-cyano group in 50504-14-8 provides a distinct synthetic handle for conversion to carboxylic acids, primary amides, or tetrazoles. This enables the construction of quinoline-4-carboxylic acid derivatives, which are privileged scaffolds in antibacterial and antimalarial drug discovery [1]. The 2,6-dichloro substitution pattern further allows for orthogonal functionalization of the quinoline ring via SNAr or cross-coupling reactions. The compound serves as a key building block in the synthesis of biologically active quinolines for pharmaceutical research .

Precursor to 8-Brominated Cross-Coupling Intermediates

50504-14-8 can be brominated at the 8-position to yield 8-bromo-2,6-dichloroquinoline-4-carbonitrile (CAS 3028648-11-2) [1]. This brominated derivative offers enhanced reactivity in Suzuki-Miyaura and Sonogashira cross-couplings due to the more labile C-Br bond compared to C-Cl bonds. Chemists requiring a triply halogenated quinoline scaffold with differentiated leaving groups (Br at C8; Cl at C2 and C6) can procure 50504-14-8 and perform in-house bromination, or directly purchase the 8-bromo analog from commercial sources.

Medicinal Chemistry Campaigns Targeting Checkpoint Kinases

Substituted quinoline-4-carbonitriles are structurally related to quinolinone-based checkpoint kinase (CHK1) inhibitors described in the patent literature [1]. The 2,6-dichloro-4-carbonitrile substitution pattern in 50504-14-8 provides a versatile starting point for constructing CHK1 inhibitor analogs through sequential functionalization of the chlorine sites and transformation of the cyano group. The specific 2,6-dichloro arrangement ensures that the electronic and steric properties of the quinoline core are distinct from other regioisomers, which may be critical for achieving target engagement.

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